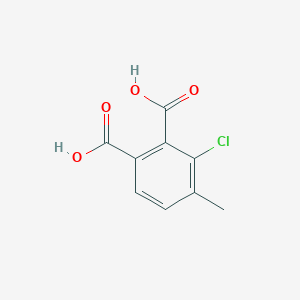

3-Chloro-4-methylphthalic acid

CAS No.:

Cat. No.: VC13842772

Molecular Formula: C9H7ClO4

Molecular Weight: 214.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClO4 |

|---|---|

| Molecular Weight | 214.60 g/mol |

| IUPAC Name | 3-chloro-4-methylphthalic acid |

| Standard InChI | InChI=1S/C9H7ClO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | BTKMBBLIJYMTNX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chloro-4-methylphthalic acid belongs to the class of disubstituted phthalic acids, featuring two carboxylic acid groups at the 1- and 2-positions, a chlorine atom at the 3-position, and a methyl group at the 4-position. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 228.6 g/mol. The IUPAC name is 3-chloro-4-methylbenzene-1,2-dicarboxylic acid, and it may exist in both anhydride and diacid forms depending on reaction conditions .

Synthesis and Industrial Production

Chlorination of 4-Methylphthalic Acid

The primary synthesis route involves the direct chlorination of 4-methylphthalic acid or its anhydride in concentrated sulfuric acid (≥90%) using chlorine gas. A catalytic amount of iodine accelerates the reaction, which typically proceeds at temperatures between 20°C and 50°C .

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 4-Methylphthalic acid/anhydride |

| Chlorine stoichiometry | 1–3 mol Cl₂ per mol substrate |

| Catalyst | Iodine (0.5–2% by weight) |

| Reaction medium | Concentrated H₂SO₄ |

| Temperature | 20–50°C |

This method yields a mixture of mono-, di-, and trichlorinated products, with the 3-chloro isomer being separable via fractional crystallization or chromatography .

Anhydride Formation

The anhydride form, 3-chloro-4-methylphthalic anhydride, is obtained by heating the diacid at 150–200°C under reduced pressure. This intermediate is critical for polymerization reactions and esterification processes .

Physicochemical Properties

Physical State and Solubility

3-Chloro-4-methylphthalic acid is a crystalline solid at room temperature. Its solubility profile aligns with substituted phthalic acids:

-

Water: Low solubility (<1 g/L at 25°C) due to hydrophobic methyl and chloro groups.

-

Organic solvents: Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Thermal and Stability Data

| Property | Value (Predicted/Experimental) | Source |

|---|---|---|

| Melting point | 180–190°C (estimated) | |

| Boiling point | Decomposes above 250°C | |

| Density | 1.45–1.55 g/cm³ | |

| pKa (carboxylic acids) | ~2.8 and ~5.1 |

Thermogravimetric analysis (TGA) of related compounds indicates decomposition onset near 250°C, consistent with the cleavage of carboxylic acid groups .

Applications in Industry and Research

Polymer Chemistry

The anhydride form is a key monomer for synthesizing polyimides and epoxy resins, offering enhanced thermal stability and flame retardancy compared to non-chlorinated analogs. These polymers are used in high-temperature adhesives and electronic encapsulants .

Agrochemical Intermediates

3-Chloro-4-methylphthalic acid derivatives serve as precursors to herbicides and fungicides. For example, esterification with alcohols yields compounds with phytotoxic activity against broadleaf weeds .

Pharmaceutical Synthesis

Chlorinated phthalic acids are employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. The chlorine atom enhances bioavailability by modulating lipophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume